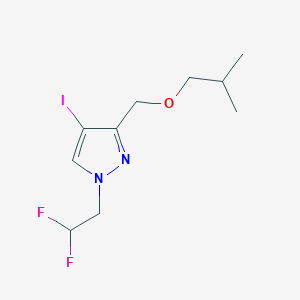![molecular formula C16H22F2N2O4S2 B2929000 3-(2,6-difluorobenzenesulfonamido)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide CAS No. 2034446-75-6](/img/structure/B2929000.png)
3-(2,6-difluorobenzenesulfonamido)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-difluorobenzenesulfonamido)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide is a complex organic compound featuring a sulfonamide group, a difluorobenzene ring, and an oxane (tetrahydropyran) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-difluorobenzenesulfonamido)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the sulfonamide group: This can be achieved by reacting 2,6-difluorobenzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the oxane moiety: This step involves the reaction of a suitable oxane derivative with a thiol group, forming a thioether linkage.
Coupling of the two fragments: The final step involves coupling the sulfonamide and oxane fragments through a propanamide linker, typically using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-difluorobenzenesulfonamido)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The difluorobenzene ring can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho to the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted difluorobenzene derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or mechanical properties.
Biological Research: It can be used as a probe to study the interactions of sulfonamide-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 3-(2,6-difluorobenzenesulfonamido)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through binding to their active sites. The sulfonamide group can mimic the structure of natural substrates, while the difluorobenzene ring and oxane moiety can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(2,6-difluorobenzenesulfonamido)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide: Similar structure but with an acetamide linker instead of propanamide.
3-(2,6-difluorobenzenesulfonamido)-N-[2-(oxan-4-ylsulfanyl)ethyl]butanamide: Similar structure but with a butanamide linker instead of propanamide.
Uniqueness
The uniqueness of 3-(2,6-difluorobenzenesulfonamido)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a sulfonamide and an oxane moiety allows for versatile interactions with various biological targets, making it a valuable compound for drug development and other applications.
Properties
IUPAC Name |
3-[(2,6-difluorophenyl)sulfonylamino]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O4S2/c17-13-2-1-3-14(18)16(13)26(22,23)20-7-4-15(21)19-8-11-25-12-5-9-24-10-6-12/h1-3,12,20H,4-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVXKZIOZPAIIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)CCNS(=O)(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2928922.png)





![2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2928930.png)

![3-cyclopentyl-7-{methyl[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2928933.png)
![N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2928936.png)


